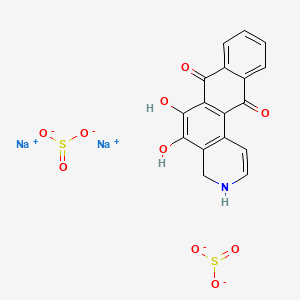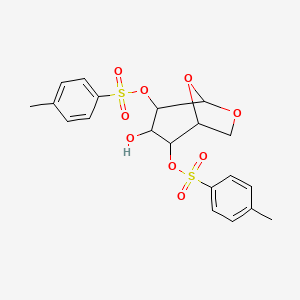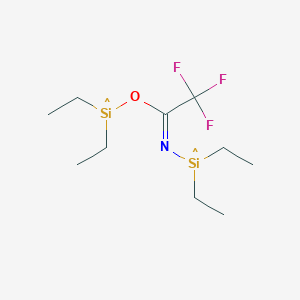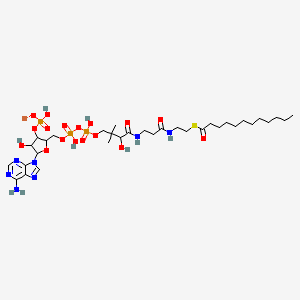
Lauroyl coenzyme A C12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lauroyl coenzyme A can be synthesized through the reaction of lauric acid with coenzyme A in the presence of ATP and magnesium ions. The reaction typically involves the activation of lauric acid to lauroyl-adenylate, followed by the transfer of the lauroyl group to coenzyme A .
Industrial Production Methods
Industrial production of lauroyl coenzyme A often involves enzymatic synthesis using lauric acid and coenzyme A as substrates. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure the stability of the product .
化学反应分析
Types of Reactions
Lauroyl coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce lauroyl-carnitine, which is involved in fatty acid transport.
Reduction: It can be reduced to form lauric acid.
Substitution: It can participate in acyl transfer reactions, where the lauroyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, magnesium ions, and specific enzymes such as acyltransferases. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products Formed
The major products formed from these reactions include lauroyl-carnitine, lauric acid, and various acylated molecules, depending on the specific reaction and conditions .
科学研究应用
Lauroyl coenzyme A has a wide range of scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry to study lipid metabolism and fatty acid transport.
Biology: It serves as a substrate in enzymatic assays to test the functionality of proteins involved in lipid metabolism.
Medicine: It is studied for its role in metabolic disorders and potential therapeutic applications.
Industry: It is used in the production of bio-based chemicals and materials.
作用机制
Lauroyl coenzyme A functions as an acyl group carrier, facilitating the transfer of the lauroyl group to various molecules. This process is essential for lipid biosynthesis and fatty acid transport. The molecular targets involved include enzymes such as acyltransferases and proteins like FAM34A .
相似化合物的比较
Similar Compounds
Myristoyl coenzyme A: A C-14 saturated fatty acyl-coenzyme A.
Palmitoyl coenzyme A: A C-16 saturated fatty acyl-coenzyme A.
Stearoyl coenzyme A: A C-18 saturated fatty acyl-coenzyme A.
Uniqueness
Lauroyl coenzyme A is unique due to its specific chain length (C-12), which influences its role in lipid metabolism and fatty acid transport. Its shorter chain length compared to similar compounds like palmitoyl coenzyme A and stearoyl coenzyme A allows it to participate in different metabolic pathways and reactions .
属性
分子式 |
C33H57LiN7O17P3S |
|---|---|
分子量 |
955.8 g/mol |
IUPAC 名称 |
lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1 |
InChI 键 |
FWNUZMNRIPYTPZ-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)
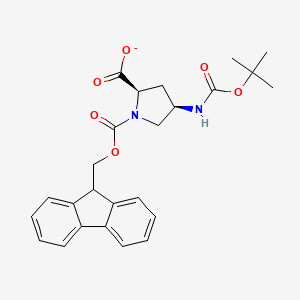
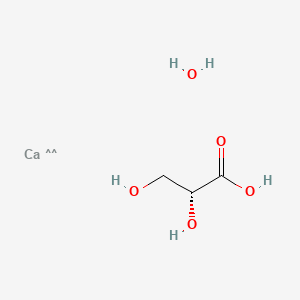
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)

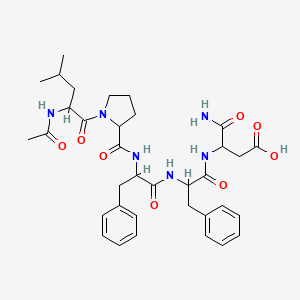
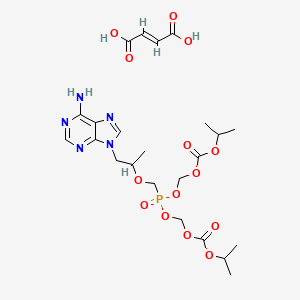
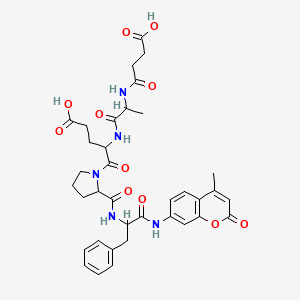

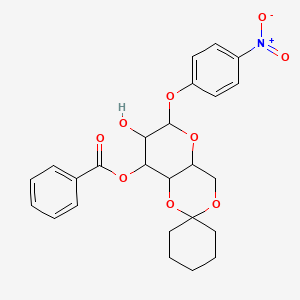
![acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324703.png)
